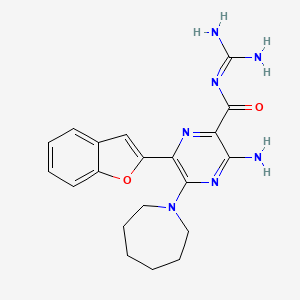
6,7-dimethoxy-4aH-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-4aH-quinazolin-4-one is a nitrogen-containing heterocyclic compound with a quinazoline core structure. This compound is known for its diverse pharmacological activities, including anti-tumor, anti-plasmodium, anti-virus, antihypertensive, and anti-convulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4aH-quinazolin-4-one typically involves the condensation of 2-amino-3,4-dimethoxybenzoic acid with formamide under acidic conditions. This reaction yields the quinazolinone core structure with methoxy groups at the 6 and 7 positions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using similar condensation reactions with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups or the quinazolinone core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the methoxy positions .
Scientific Research Applications
6,7-Dimethoxy-4aH-quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential cytotoxic effects on cancer cells
Medicine: Investigated for its anti-tumor, anti-plasmodium, and anti-virus activities
Industry: Utilized as a standard reagent or organic synthesis reagent.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4aH-quinazolin-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the colony formation and migration of cancer cells, induce apoptosis, and cause cell cycle arrest at the G1 phase . These effects are mediated through its interaction with specific proteins and enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazoline: Shares the quinazoline core but differs in its substitution pattern.
4,6,7-Substituted Quinazoline Derivatives: These compounds have substitutions at the 4, 6, and 7 positions and exhibit similar pharmacological activities
2-Heteroarylthio-6-Substituted-Quinazolin-4-One: Known for its antimicrobial activity.
Uniqueness
6,7-Dimethoxy-4aH-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxy groups at the 6 and 7 positions contribute to its cytotoxic potential and other biological activities .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
6,7-dimethoxy-4aH-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-6H,1-2H3 |
InChI Key |
ZYFJPZVUQRQVRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2C(=NC=NC2=O)C=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


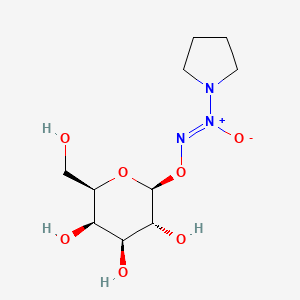
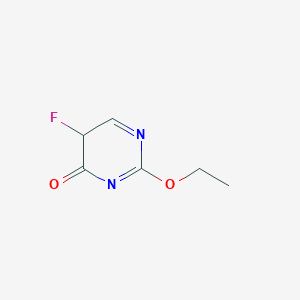
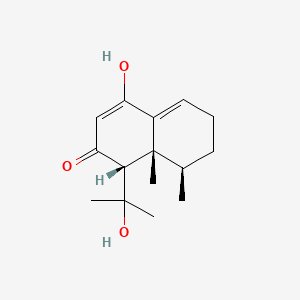
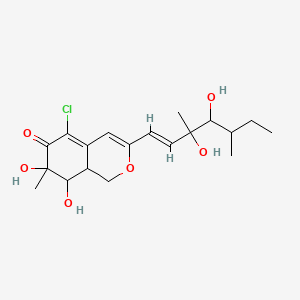
![tert-butyl 4-[(3R)-3-[4-[[(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carbonyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazine-1-carboxylate](/img/structure/B12365310.png)
![2-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B12365312.png)
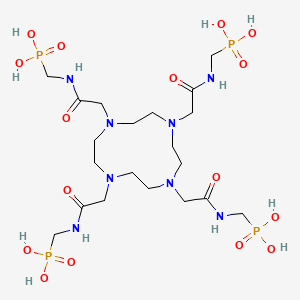
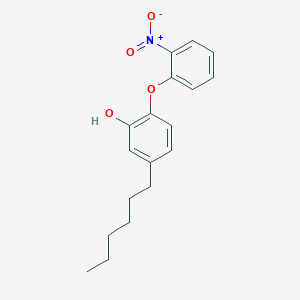
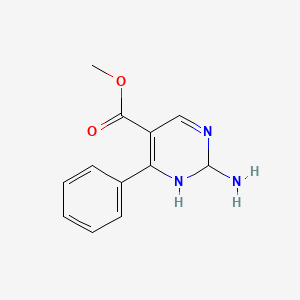
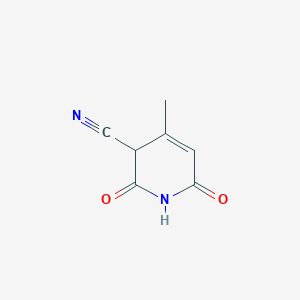
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12365349.png)
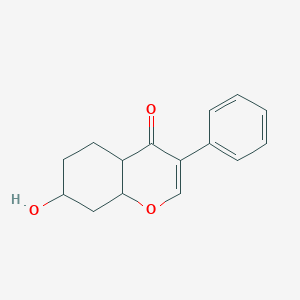
![1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol](/img/structure/B12365358.png)
